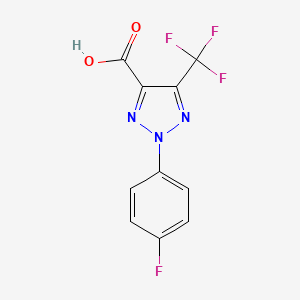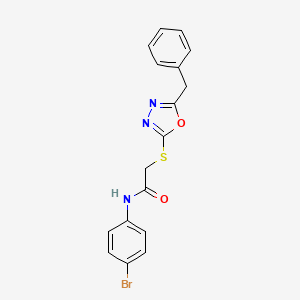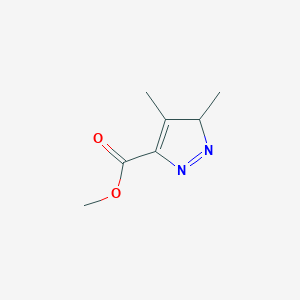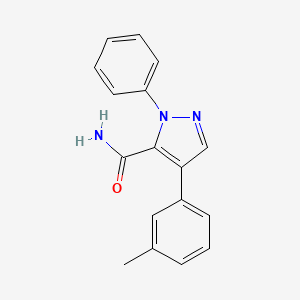
2-(4-Fluorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(4-Fluorofenil)-5-(trifluorometil)-2H-1,2,3-triazol-4-carboxílico es un compuesto que ha despertado interés en diversos campos de la investigación científica debido a su singular estructura química y propiedades.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis del ácido 2-(4-Fluorofenil)-5-(trifluorometil)-2H-1,2,3-triazol-4-carboxílico típicamente implica el uso de la química click, particularmente la reacción de cicloadición de Huisgen. Esta reacción se ve facilitada por la presencia de un catalizador de cobre, que promueve la cicloadición dipolar 1,3 entre una azida y un alquino para formar el anillo de triazol. Las condiciones de reacción a menudo incluyen:
Solvente: Dimetilsulfóxido (DMSO) o acetonitrilo
Temperatura: Temperatura ambiente a 80 °C
Catalizador: Yoduro de cobre(I) o sulfato de cobre(II) con ascorbato de sodio
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza. Los reactores de flujo continuo y las plataformas de síntesis automatizadas se pueden emplear para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 2-(4-Fluorofenil)-5-(trifluorometil)-2H-1,2,3-triazol-4-carboxílico se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando reactivos como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el grupo fluorofenilo, facilitadas por reactivos como metóxido de sodio o terc-butóxido de potasio.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido
Reducción: Hidruro de litio y aluminio en tetrahidrofurano (THF)
Sustitución: Metóxido de sodio en metanol
Productos Principales
Oxidación: Formación de ácidos carboxílicos o cetonas
Reducción: Formación de alcoholes o aminas
Sustitución: Formación de triazoles sustituidos
Aplicaciones Científicas De Investigación
El ácido 2-(4-Fluorofenil)-5-(trifluorometil)-2H-1,2,3-triazol-4-carboxílico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas, particularmente en el desarrollo de productos farmacéuticos y agroquímicos.
Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por su papel en el descubrimiento de fármacos, particularmente como andamiaje para el diseño de inhibidores enzimáticos y moduladores de receptores.
Industria: Utilizado en el desarrollo de materiales con propiedades únicas, como alta estabilidad térmica y resistencia a la degradación.
Mecanismo De Acción
El mecanismo de acción del ácido 2-(4-Fluorofenil)-5-(trifluorometil)-2H-1,2,3-triazol-4-carboxílico involucra su interacción con objetivos y vías moleculares específicas. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad o modulando su función. La presencia de los grupos fluorofenilo y trifluorometil aumenta su afinidad de unión y especificidad, convirtiéndolo en un potente inhibidor o modulador en diversos sistemas biológicos.
Comparación Con Compuestos Similares
Compuestos Similares
- Ácido 2-(4-Clorofenil)-5-(trifluorometil)-2H-1,2,3-triazol-4-carboxílico
- Ácido 2-(4-Bromofenil)-5-(trifluorometil)-2H-1,2,3-triazol-4-carboxílico
- Ácido 2-(4-Metilfenil)-5-(trifluorometil)-2H-1,2,3-triazol-4-carboxílico
Singularidad
En comparación con compuestos similares, el ácido 2-(4-Fluorofenil)-5-(trifluorometil)-2H-1,2,3-triazol-4-carboxílico exhibe propiedades únicas debido a la presencia del átomo de flúor en el anillo fenilo. Esta sustitución aumenta su reactividad y afinidad de unión, convirtiéndolo en un compuesto valioso en diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C10H5F4N3O2 |
|---|---|
Peso molecular |
275.16 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-5-(trifluoromethyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C10H5F4N3O2/c11-5-1-3-6(4-2-5)17-15-7(9(18)19)8(16-17)10(12,13)14/h1-4H,(H,18,19) |
Clave InChI |
WPSGUBXFDXRUIW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N2N=C(C(=N2)C(F)(F)F)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-(5,7-dichloro-1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B11773869.png)

![1-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine](/img/structure/B11773883.png)

![Ethyl 3-((2-nitrophenyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11773899.png)


![3-amino-N-(2,3-dichlorophenyl)-6-(4-methoxyphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11773921.png)
![2-Methyl-5-phenyl-1H-benzo[d]imidazole](/img/structure/B11773943.png)
![4-Chloro-2-(4-methoxyphenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B11773948.png)
![4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)thiomorpholine](/img/structure/B11773950.png)



